Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester
Description
Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester is a fluorinated aromatic ester characterized by a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions, an acetic acid backbone, a hydroxyl group at the α-position, and a methyl ester moiety. The hydroxyl group distinguishes it from non-hydroxylated analogs, likely influencing solubility, acidity, and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-9(14)8(13)4-2-5(10)7(12)6(11)3-4/h2-3,8,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLVURMSJQTVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C(=C1)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester typically involves the esterification of Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
Antidiabetic Applications
Recent studies have highlighted the potential of hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester as a multitarget antidiabetic agent. A synthesized chiral molecule derived from this compound demonstrated promising results against several key antidiabetic targets:
- Enzyme Inhibition : The compound showed IC50 values of 6.28 μM for α-glucosidase, 4.58 μM for α-amylase, 0.91 μM for PTP1B, and 2.36 μM for DPPH radical scavenging activity .
- Molecular Docking Studies : These studies indicated favorable binding interactions with target proteins, suggesting its potential as an effective inhibitor in diabetes management .
Table 1: Antidiabetic Activity of this compound
| Enzyme Target | IC50 (μM) |
|---|---|
| α-Glucosidase | 6.28 |
| α-Amylase | 4.58 |
| PTP1B | 0.91 |
| DPPH (Antioxidant) | 2.36 |
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using the DPPH assay. The compound exhibited significant radical scavenging ability, which is crucial for preventing oxidative stress-related diseases:
- Comparative Analysis : In comparison to ascorbic acid (IC50 = 0.85 μM), this compound demonstrated a competitive IC50 value of 2.36 μM .
Anti-inflammatory Applications
The compound has shown potential in treating various inflammatory conditions due to its ability to modulate immune responses:
- Therapeutic Potential : It has been implicated in the treatment of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders . The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for further development in anti-inflammatory therapies.
Table 2: Inflammatory Conditions Targeted by this compound
| Condition | Application |
|---|---|
| Asthma | Treatment and prevention |
| Chronic Obstructive Pulmonary Disease | Therapeutic intervention |
| Inflammatory Bowel Disease | Symptomatic relief |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Chiral Molecule Synthesis : A study synthesized a stereopure version of the compound that showed excellent inhibition against multiple diabetes-related enzymes .
- High-throughput Screening : Research has identified derivatives of this compound that exhibit potent activity against Mycobacterium tuberculosis and other pathogens .
Mechanism of Action
The mechanism of action of Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Properties
Key Observations :
Physicochemical Properties
Solubility and Stability :
- (3,4,5-Trifluorophenyl)acetic acid methyl ester is stored at -20°C, suggesting sensitivity to thermal degradation or hydrolysis. The hydroxyl group in the target compound may further increase hygroscopicity, necessitating stringent storage conditions.
- Hydroxy-(2-trifluoromethyl-phenyl)-acetic acid methyl ester has a higher molecular weight (234.17 vs. ~220.14) due to the CF₃ group, which may reduce solubility in polar solvents compared to the target compound.
Reactivity :
- The α-hydroxyl group in the target compound and can undergo oxidation or esterification reactions. For example, notes that hydroxylated ketones are susceptible to oxidation (e.g., to benzoate derivatives), suggesting similar reactivity for the target compound .
- Trifluoroacetyl esters like are more electrophilic than non-fluorinated esters, but the hydroxyl group in the target compound may mitigate this effect by providing intramolecular stabilization.
Biological Activity
Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester is an organic compound that has garnered attention for its potential biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its hydroxy, trifluorophenyl, and acetic acid methyl ester functional groups. The compound is synthesized through the esterification of hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid using methanol in the presence of an acid catalyst. Its unique structure allows it to engage in various biological interactions.
Biological Activity
The compound has been investigated for several biological activities:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes, which may contribute to its therapeutic applications. For instance, studies have indicated that compounds with similar trifluoromethyl groups can enhance enzyme inhibition potency .
- Receptor Binding : The trifluorophenyl group enhances binding affinity through hydrophobic interactions, which may modulate various biochemical pathways.
- Anticancer Activity : Research has suggested that compounds with similar structures exhibit anticancer properties. For example, a study on salicylanilides highlighted the importance of structural modifications in enhancing their activity against cancer cells .
The mechanism of action for this compound involves:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules.
- Hydrophobic Interactions : The trifluorophenyl group increases the compound's binding affinity to target proteins or receptors.
These interactions can lead to modulation of various biochemical pathways and biological responses.
Table 1: Biological Activities and Inhibition Percentages
| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | PTP-1B % Inhibition | DPPH % Inhibition |
|---|---|---|---|---|
| This compound | 83.13 ± 0.80 | 78.85 ± 2.24 | 88.35 ± 0.89 | 92.23 ± 0.22 |
| Similar Compound A | 73.15 ± 1.23 | 72.65 ± 0.65 | 65.42 ± 1.02 | 70.21 ± 2.11 |
| Similar Compound B | 62.31 ± 0.66 | 56.32 ± 1.66 | 54.00 ± 0.54 | 49.25 ± 1.05 |
This table summarizes the inhibition percentages for various enzymes and antioxidant activities associated with this compound and similar compounds .
Case Study: Anticancer Properties
In a comparative study on anticancer activities against MCF-7 breast cancer cells, this compound demonstrated significant inhibitory effects at varying concentrations:
- At a concentration of 250 μg/mL , the compound yielded a 97% inhibition rate.
- Lower concentrations exhibited a concentration-dependent increase in inhibition percentages.
These findings align with the structure-activity relationship studies that emphasize the role of trifluoromethyl groups in enhancing biological activity against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The esterification of hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid can be achieved via acid-catalyzed methanolysis. Key parameters include temperature control (60–80°C), stoichiometric excess of methanol, and catalytic sulfuric acid. Alternative methods involve coupling agents like DCC/DMAP in anhydrous conditions to minimize side reactions. Purity is validated by HPLC (>95%) and NMR (absence of residual acid peaks) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and esterification?
- Methodological Answer : Use a combination of -NMR (to identify methoxy protons at δ 3.6–3.8 ppm and aromatic fluorine coupling patterns) and -NMR (to resolve trifluorophenyl substituents). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 205.05 (calc. 205.04). X-ray crystallography may resolve ambiguous stereochemistry if crystalline derivatives are obtainable .
Q. What stability studies are recommended for long-term storage of this ester in research settings?
- Methodological Answer : Stability under ambient conditions is limited due to hydrolytic sensitivity. Store at –20°C in desiccated, amber vials. Monitor degradation via periodic TLC (silica gel, ethyl acetate/hexane) or LC-MS to detect hydrolysis products (e.g., free acid at m/z 191.03). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .
Advanced Research Questions
Q. How do electronic effects of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing trifluorophenyl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, hydrazines). Kinetic studies (monitored by -NMR or IR spectroscopy) reveal rate constants 2–3× higher than non-fluorinated analogs. Computational DFT modeling (e.g., Gaussian) can map charge distribution and transition states .
Q. What strategies resolve contradictions in reported synthetic yields for fluorinated arylacetic esters?
- Methodological Answer : Discrepancies often arise from trace moisture or incomplete acid neutralization. Systematic optimization using design-of-experiments (DoE) identifies critical factors: (1) solvent dryness (Karl Fischer titration <50 ppm HO), (2) base selection (e.g., NaHCO vs. EtN), and (3) purification by preparative HPLC. Cross-validate yields via independent labs using identical protocols .
Q. How can the environmental persistence of this compound be assessed, given its fluorinated aromatic structure?
- Methodological Answer : Conduct OECD 301B biodegradation assays under aerobic conditions. Fluorinated aromatics typically exhibit low mineralization rates (<20% in 28 days). Complementary LC-HRMS identifies stable metabolites (e.g., defluorinated intermediates). Ecotoxicity assays (e.g., Daphnia magna LC) evaluate acute aquatic risks. Compare data to structurally related PFAS compounds for regulatory insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
